molecular formula C19H26N2O3 B7139913 N-(1-benzoylpiperidin-4-yl)-1-hydroxycyclohexane-1-carboxamide

N-(1-benzoylpiperidin-4-yl)-1-hydroxycyclohexane-1-carboxamide

Cat. No.: B7139913
M. Wt: 330.4 g/mol
InChI Key: KJKHTKMVBYPFDZ-UHFFFAOYSA-N
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Description

N-(1-benzoylpiperidin-4-yl)-1-hydroxycyclohexane-1-carboxamide is a complex organic compound that features a piperidine ring, a benzoyl group, and a cyclohexane carboxamide moiety

Properties

IUPAC Name

N-(1-benzoylpiperidin-4-yl)-1-hydroxycyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c22-17(15-7-3-1-4-8-15)21-13-9-16(10-14-21)20-18(23)19(24)11-5-2-6-12-19/h1,3-4,7-8,16,24H,2,5-6,9-14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKHTKMVBYPFDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)NC2CCN(CC2)C(=O)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzoylpiperidin-4-yl)-1-hydroxycyclohexane-1-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method is the reductive amination of piperidone with benzylamine, followed by the introduction of the benzoyl group through acylation reactions. The cyclohexane carboxamide moiety is then introduced via a series of condensation reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzoylpiperidin-4-yl)-1-hydroxycyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine nitrogen or the benzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-benzoylpiperidin-4-yl)-1-hydroxycyclohexane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(1-benzylpiperidin-4-yl)acetohydrazide: Similar in structure but with different functional groups.

    N-(1-benzylpiperidin-4-yl)-12-oxo-6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carboxamide: Another related compound with a different core structure.

Uniqueness

N-(1-benzoylpiperidin-4-yl)-1-hydroxycyclohexane-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

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